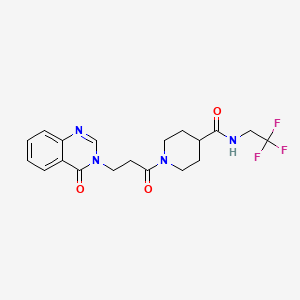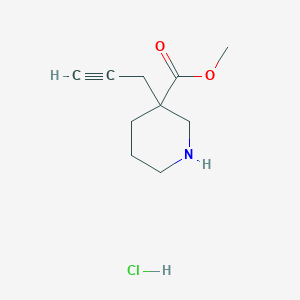
1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21F3N4O3 and its molecular weight is 410.397. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
The compound is utilized in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. A convergent, stereoselective, and economical synthesis approach has been developed for the hydrochloride salt of a related CGRP receptor inhibitor. This synthesis demonstrates the chemical versatility and potential pharmacological applications of quinazolinone derivatives in drug development (Cann et al., 2012).
Antimicrobial Activity
Quinazolinone derivatives have been investigated for their antimicrobial properties. Studies on fluoroquinolone-based 4-thiazolidinones and similar compounds have shown significant antifungal and antibacterial activities, highlighting the potential of quinazolinone derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Anticancer Evaluation
Research has explored the synthesis of quinazolinone derivatives for antibacterial and anticancer evaluation. These studies contribute to understanding the structural requirements for antimicrobial and anticancer activity, expanding the therapeutic potential of quinazolinone compounds in oncology (Bondock & Gieman, 2015).
Regioselectivity in Synthesis
The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, exhibits regioselective ethylation, highlighting the synthetic challenges and opportunities in modifying the quinazolinone core for various biological activities. This research provides insights into the chemical behavior and modification strategies of quinazolinone derivatives (Batalha et al., 2019).
Antitubercular and Antibacterial Activities
Quinazolinone analogs substituted with benzothiophene have been synthesized and evaluated for their antibacterial and antitubercular activities. These studies underscore the importance of quinazolinone derivatives in addressing resistant strains of tuberculosis and other bacterial infections, showcasing the broad spectrum of biological activities associated with these compounds (Rao & Subramaniam, 2015).
properties
IUPAC Name |
1-[3-(4-oxoquinazolin-3-yl)propanoyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3/c20-19(21,22)11-23-17(28)13-5-8-25(9-6-13)16(27)7-10-26-12-24-15-4-2-1-3-14(15)18(26)29/h1-4,12-13H,5-11H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZWUABTBPKUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)
![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)
![2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2393429.png)

![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)
